5-Methoxyisoquinoline-1-thiol
Overview
Description
5-Methoxyisoquinoline-1-thiol (5-MIT) is an organic compound with the chemical formula C10H9NOS. It is a thiol derivative of isoquinoline and exists as a white to pale yellow crystalline powder. It has a molecular weight of 191.25 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9NOS/c1-12-9-4-2-3-8-7(9)5-6-11-10(8)13/h2-6H,1H3,(H,11,13)
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, thiol-reactive dyes are known to react with thiol groups, which are present in this compound . These reactions are often used in scientific experiments related to oxidative stress, antioxidative potential, and intracellular signaling pathways.Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Receptor Ligand Development
Studies on isoquinoline derivatives have shown their relevance in receptor ligand development. For instance, derivatives of isoquinoline, such as those investigated by Bojarski et al. (2004), have demonstrated significant affinities for serotonin receptors, suggesting their potential as pharmacological tools or therapeutic agents Bojarski et al., 2004.
Chemosensor Design
Isoquinoline derivatives have also been explored for their utility in chemosensor design. For example, Prodi et al. (2001) characterized a compound that selectively responds to cadmium over other metal ions, indicating the usefulness of such derivatives in environmental monitoring and food safety Prodi et al., 2001.
Synthesis Methodologies
Research on isoquinoline compounds includes the development of novel synthetic methodologies. Ghobrial et al. (2011) described the synthesis of 1-(3-indolyl)-tetrahydroisoquinolines using copper or iron catalysts, showcasing the versatility of isoquinoline derivatives in synthetic chemistry Ghobrial et al., 2011.
Properties
IUPAC Name |
5-methoxy-2H-isoquinoline-1-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-3-8-7(9)5-6-11-10(8)13/h2-6H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTNGSPQRHWOJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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